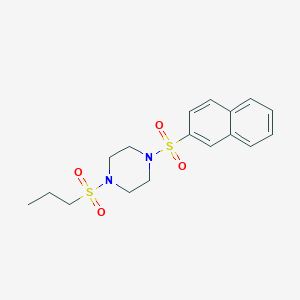

1-(2-naphthylsulfonyl)-4-(propylsulfonyl)piperazine

CAS No.:

Cat. No.: VC8488344

Molecular Formula: C17H22N2O4S2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H22N2O4S2 |

|---|---|

| Molecular Weight | 382.5 g/mol |

| IUPAC Name | 1-naphthalen-2-ylsulfonyl-4-propylsulfonylpiperazine |

| Standard InChI | InChI=1S/C17H22N2O4S2/c1-2-13-24(20,21)18-9-11-19(12-10-18)25(22,23)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14H,2,9-13H2,1H3 |

| Standard InChI Key | WUMXZKFGHMFXQP-UHFFFAOYSA-N |

| SMILES | CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

| Canonical SMILES | CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring—a six-membered heterocycle with two nitrogen atoms at positions 1 and 4—each substituted with distinct sulfonyl groups. The naphthylsulfonyl group introduces aromatic rigidity, while the propylsulfonyl moiety contributes alkyl chain flexibility. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₂N₂O₄S₂ | |

| Molecular Weight | 382.5 g/mol | |

| IUPAC Name | 1-naphthalen-2-ylsulfonyl-4-propylsulfonylpiperazine | |

| SMILES | CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

The naphthalene system’s planar geometry and extended π-conjugation likely influence electronic interactions, while the propyl chain may enhance solubility in apolar environments .

Spectroscopic Characteristics

Though experimental spectral data for this specific compound are unavailable, inferences can be drawn from analogous sulfonated piperazines:

-

¹H NMR: Expected signals include aromatic protons (δ 7.5–8.3 ppm for naphthalene), methylene groups adjacent to sulfonyl moieties (δ 3.0–3.5 ppm), and propyl chain resonances (δ 0.9–1.7 ppm) .

-

IR Spectroscopy: Strong absorptions near 1350 cm⁻¹ and 1150 cm⁻¹ corresponding to asymmetric and symmetric S=O stretching vibrations .

Synthetic Methodologies

General Piperazine Functionalization Strategies

Piperazine derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For 1,4-disubstituted variants, stepwise sulfonylation is often employed:

-

First Sulfonylation: Piperazine reacts with naphthalene-2-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to yield the monosubstituted intermediate .

-

Second Sulfonylation: The remaining nitrogen reacts with propane-1-sulfonyl chloride, requiring stringent temperature control (0–10°C) to prevent overreaction .

Patent-Derived Optimization

A 2014 patent (WO2016078107A1) details a three-step synthesis for structurally related 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride :

-

Step 1: Diethanolamine + thionyl chloride → bis(2-chloroethyl)methylamine hydrochloride (CHCl₃ solvent).

-

Step 2: Intermediate + 3-chloroaniline → 1-(3-chlorophenyl)piperazine hydrochloride (xylene solvent, reflux).

-

Step 3: Product + 1-bromo-3-chloropropane → final compound (0–10°C).

Adapting this protocol could involve substituting 3-chloroaniline with naphthalene-2-sulfonyl chloride and optimizing solvent systems for enhanced sulfonyl group incorporation .

The naphthyl system’s larger aromatic surface area could facilitate π-π stacking with aromatic residues in enzyme active sites, potentially increasing potency over smaller aryl analogs .

Physicochemical Stability and Degradation

Hydrolytic Susceptibility

Sulfonamides generally resist hydrolysis under physiological conditions (pH 7.4, 37°C), but the propylsulfonyl group’s electron-withdrawing effects may accelerate degradation in strongly acidic/basic environments. Accelerated stability studies could assess:

-

Acidic Hydrolysis: 0.1M HCl, 70°C → potential cleavage of sulfonyl-piperazine bonds.

-

Oxidative Stress: 3% H₂O₂ → sulfoxide/sulfone formation possible.

Thermal Behavior

Differential Scanning Calorimetry (DSC) of similar sulfonated piperazines shows melting points between 180–220°C, suggesting moderate thermal stability suitable for standard storage conditions.

| Parameter | Prediction | Confidence |

|---|---|---|

| Hepatotoxicity | Positive | 0.72 |

| Carcinogenicity | Negative | 0.64 |

The naphthalene moiety raises concerns for hepatic metabolism into reactive epoxides, necessitating in vitro hepatocyte screening.

ADME Profiling

-

Absorption: High topological polar surface area (TPSA ≈ 110 Ų) may limit intestinal permeability.

-

Metabolism: Likely CYP3A4-mediated oxidation of the propyl chain and naphthalene ring.

-

Excretion: Renal clearance predicted due to moderate molecular weight and solubility.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s bifunctional sulfonyl groups make it a versatile precursor for:

-

Anticancer Agents: Via conjugation with DNA intercalators (e.g., anthracyclines).

-

Antimicrobials: Through sulfonamide-based folate pathway inhibition.

Material Science Applications

-

Coordination Chemistry: Sulfonyl oxygens could act as ligands for transition metals (e.g., Pd, Pt).

-

Polymer Modification: Incorporation into sulfonated polyimides for proton-exchange membranes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume